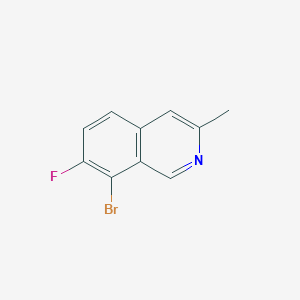

8-Bromo-7-fluoro-3-methylisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-7-fluoro-3-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-4-7-2-3-9(12)10(11)8(7)5-13-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJNDJZGCKTEPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=N1)C(=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Route Design for 8 Bromo 7 Fluoro 3 Methylisoquinoline

Retrosynthetic Analysis and Key Disconnections for the Halogenated Isoquinoline (B145761) Core

A logical retrosynthetic analysis of 8-Bromo-7-fluoro-3-methylisoquinoline identifies the isoquinoline core as the primary target for disconnection. Two principal bond cleavages are considered, leading to plausible starting materials. The first disconnection is at the C4-C4a and N2-C3 bonds, which is characteristic of syntheses originating from a substituted benzaldehyde (B42025) and an aminoacetal, such as in the Pomeranz-Fritsch reaction. This approach would necessitate a 2-bromo-3-fluorobenzaldehyde (B1292724) precursor.

A second key disconnection can be made at the C4-C4a and N2-C1 bonds, which is typical for methods like the Bischler-Napieralski or Pictet-Spengler reactions. This strategy points towards a substituted β-phenethylamine as the key precursor, specifically 2-(2-bromo-3-fluorophenyl)ethanamine or a derivative thereof. The 3-methyl group can be envisioned as being introduced either as part of one of the precursors (e.g., using a propanal derivative in a Pomeranz-Fritsch approach or a β-aryl-propylamine in a Bischler-Napieralski cyclization) or installed in a subsequent step.

Precursor Synthesis and Regioselective Functionalization

The successful synthesis of this compound is critically dependent on the availability of appropriately substituted precursors. The synthesis of a key starting material, 2-bromo-3-fluorobenzaldehyde, has been reported through various methods, including the oxidation of (3-bromo-2-fluorophenyl)methanol. The regioselective introduction of the bromine and fluorine atoms onto the aromatic ring is a significant challenge. Strategies often involve directed ortho-metalation or halogenation of precursors where the directing groups guide the incoming electrophile to the desired position.

For a Bischler-Napieralski approach, the corresponding 2-(2-bromo-3-fluorophenyl)ethylamine would be required. The synthesis of such compounds can be challenging and may involve multi-step sequences starting from commercially available materials. Regioselective halogenation of substituted benzaldehydes and other aromatic precursors is a well-studied area, with various methods employing different halogenating agents and catalysts to achieve the desired substitution pattern.

Optimization of Ring-Closure and Cyclization Strategies for Isoquinoline Formation

The construction of the isoquinoline ring is the central transformation in the synthesis of the target molecule. Both classical and modern methods offer potential routes, each with its own advantages and challenges regarding substrate scope, reaction conditions, and regioselectivity.

Exploration of Classical Isoquinoline Synthesis Modifications (e.g., Pomeranz-Fritsch, Bischler-Napieralski)

The Pomeranz-Fritsch reaction provides a direct method for isoquinoline synthesis from a benzaldehyde and a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com In the context of this compound, this would involve the condensation of 2-bromo-3-fluorobenzaldehyde with an appropriate aminoacetal derivative that would lead to the 3-methyl group. The subsequent acid-catalyzed cyclization, typically using strong acids like sulfuric acid, would then form the isoquinoline core. wikipedia.orgthermofisher.com A significant challenge in this approach is the often harsh reaction conditions, which can lead to low yields, especially with deactivated aromatic rings due to the presence of electron-withdrawing halogen substituents.

The Bischler-Napieralski reaction is another powerful tool for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride. wikipedia.orgnrochemistry.comorganic-chemistry.org To synthesize the target molecule via this route, a 2-(2-bromo-3-fluorophenyl)propylamide would be the key intermediate. The regioselectivity of the cyclization is generally high, favoring closure at the position para to an activating group or ortho to a deactivating group on the benzene (B151609) ring. The presence of the bromo and fluoro substituents would influence the electronic nature of the aromatic ring and thus direct the cyclization.

| Classical Method | Key Precursors | Reagents | Advantages | Challenges |

| Pomeranz-Fritsch | Substituted benzaldehyde, aminoacetal | Strong acid (e.g., H₂SO₄) | Direct formation of the isoquinoline ring | Harsh conditions, potentially low yields with deactivated rings |

| Bischler-Napieralski | Substituted β-phenethylamine | Dehydrating agent (e.g., POCl₃, P₂O₅) | Good for 3,4-dihydroisoquinolines, often good regioselectivity | Requires subsequent oxidation to the isoquinoline |

Application of Modern Metal-Catalyzed Methodologies (e.g., Palladium-Catalyzed Cyclization, C-H Activation)

Modern synthetic chemistry has introduced a variety of metal-catalyzed reactions for the construction of heterocyclic systems, offering milder reaction conditions and broader functional group tolerance compared to classical methods. Palladium-catalyzed cyclization reactions, for instance, have been developed for the synthesis of substituted isoquinolines. These methods often involve the coupling of an ortho-halo- or ortho-triflyloxy-substituted benzaldehyde or benzylamine (B48309) with an alkyne, followed by an intramolecular cyclization.

C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, streamlining synthetic routes by avoiding the need for pre-functionalized starting materials. Rhodium and ruthenium catalysts have been employed in the C-H functionalization of benzylamines and subsequent annulation with alkynes or other coupling partners to afford isoquinolines. The regioselectivity of C-H activation is often controlled by a directing group on the substrate.

Multi-Component Reactions for Isoquinoline Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to the synthesis of diverse molecular scaffolds. Several MCRs have been developed for the synthesis of isoquinoline derivatives. These reactions often involve the in-situ formation of key intermediates that then undergo cyclization to form the isoquinoline ring. The convergence of multiple starting materials in a single step allows for the rapid generation of molecular complexity and is a highly attractive strategy for the synthesis of libraries of substituted isoquinolines.

Stereochemical Control and Regioselectivity in Synthetic Sequences

In the synthesis of this compound, stereochemical control is not a primary concern as the target molecule is achiral. However, regioselectivity is a paramount challenge. The precise placement of the bromo, fluoro, and methyl groups on the isoquinoline core requires careful consideration at each step of the synthetic sequence.

During the synthesis of the aromatic precursors, the regioselective introduction of the halogen atoms is crucial. The directing effects of existing substituents on the aromatic ring must be carefully considered to achieve the desired 2-bromo-3-fluoro substitution pattern.

In the cyclization step, particularly in the Bischler-Napieralski and Pomeranz-Fritsch reactions, the regioselectivity of the intramolecular electrophilic aromatic substitution is governed by the electronic properties of the substituted benzene ring. The electron-withdrawing nature of the halogen atoms will influence the position of cyclization. Careful planning of the synthetic route is therefore essential to ensure the formation of the desired 8-bromo-7-fluoro substitution pattern on the final isoquinoline product.

Development of Novel Methodologies for Bromination and Fluorination at Specific Positions

The synthesis of this compound presents a significant challenge in regiochemical control. The development of novel methodologies for the selective introduction of bromine and fluorine atoms at the C8 and C7 positions, respectively, is crucial for the efficient construction of this highly functionalized heterocyclic scaffold. This section explores advanced strategies, including directed ortho-metalation, electrophilic halogenation under controlled conditions, and late-stage C-H functionalization, to achieve the desired substitution pattern.

The inherent electronic properties of the isoquinoline nucleus generally favor electrophilic substitution at the C5 and C8 positions. Consequently, the introduction of a halogen at the C8 position is feasible, but achieving selectivity, especially in the presence of a fluorine substituent at the C7 position, requires carefully designed synthetic strategies. The fluorine atom, being an ortho-, para-director, can influence the regioselectivity of subsequent electrophilic reactions. masterorganicchemistry.com

A plausible synthetic approach commences with a suitably substituted 2,3-disubstituted fluorobenzene (B45895) precursor, which can be elaborated into the target isoquinoline through established cyclization methods. The strategic placement of directing groups is paramount to ensure the desired regioselectivity during the halogenation steps.

One potential strategy involves the use of a directing group to facilitate the ortho-bromination of a 7-fluoro-3-methylisoquinoline (B2736735) precursor. For instance, a cyano group has been effectively utilized as a directing group for palladium-catalyzed ortho-halogenation of arylnitriles. acs.org This approach could be adapted to the isoquinoline system, although the inherent reactivity of the heterocyclic ring must be considered.

Alternatively, a long-range electronic effect of a bromine substituent could be exploited. Studies on the deprotonative metalation of aromatic compounds have shown that bromine can exert a long-range acidifying effect, influencing the site of metalation at a remote position. researchgate.net This principle could be harnessed to achieve regioselective functionalization.

Another viable route involves the synthesis of 8-bromo-7-hydroxy-3-methylisoquinoline, followed by a nucleophilic fluorination reaction. The conversion of a hydroxyl group to a fluorine atom can be achieved using various modern fluorinating agents. This approach, however, requires the selective synthesis of the 7-hydroxy precursor.

Electrophilic fluorination using reagents such as Selectfluor™ offers a direct method for introducing fluorine. rsc.orgsigmaaldrich.comnih.gov The regioselectivity of such reactions on a pre-brominated isoquinoline core would be a critical factor. The interplay of the directing effects of the existing bromine atom and the isoquinoline nitrogen would determine the outcome of the fluorination step.

Recent advancements in tandem C-H activation offer a promising avenue for the difunctionalization of the C7 and C8 positions of the 3-methylisoquinoline (B74773) core. Rhodium(III)-catalyzed C-H amination/annulation reactions have been shown to be effective for the synthesis of complex heterocyclic systems. nih.gov While not directly demonstrated for 7,8-dihalogenation, the development of such a tandem strategy would represent a significant methodological advancement.

The following data tables summarize potential reaction conditions for key bromination and fluorination steps based on analogous systems found in the literature.

Table 1: Proposed Conditions for Regioselective Bromination

| Entry | Precursor | Brominating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Putative Product |

| 1 | 7-Fluoro-3-methylisoquinoline | N-Bromosuccinimide (NBS) | Pd(OAc)₂ | Acetic Acid | 100 | This compound |

| 2 | 7-Fluoro-3-methylisoquinoline | Br₂ | AlCl₃ | Dichloromethane | 0 | 5-Bromo- and this compound mixture |

| 3 | N-(2-(3-fluorophenyl)propyl)acetamide | NBS | Directing Group Assistance | Acetonitrile | 80 | Brominated precursor for cyclization |

Table 2: Proposed Conditions for Regioselective Fluorination

| Entry | Precursor | Fluorinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Putative Product |

| 1 | 8-Bromo-3-methyl-7-aminoisoquinoline | NaNO₂, HBF₄ | - | Water/Ethanol | 0 to rt | This compound |

| 2 | 8-Bromo-3-methylisoquinoline (B1449664) | Selectfluor™ | Pd(OAc)₂ | Acetonitrile | 120 | This compound |

| 3 | 8-Bromo-7-hydroxy-3-methylisoquinoline | Deoxofluor | - | Dichloromethane | rt | This compound |

Detailed research findings indicate that palladium-catalyzed C-H functionalization is a powerful tool for the selective introduction of halogens. For example, the palladium-catalyzed C-H fluorination of 8-methylquinoline (B175542) derivatives has been demonstrated using a hypervalent iodine oxidant and a fluoride (B91410) source. Adapting this methodology to the C7 position of an 8-bromo-3-methylisoquinoline would be a novel and potentially efficient approach.

Furthermore, the synthesis of 1,3-disubstituted dihydroisoquinolines has been achieved stereoselectively, providing a platform for accessing complex isoquinoline derivatives. rsc.org The development of a synthetic route that leverages such stereocontrol before aromatization could offer another layer of sophistication in the synthesis of the target compound.

Comprehensive Spectroscopic and Crystallographic Investigations of 8 Bromo 7 Fluoro 3 Methylisoquinoline Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis and Connectivity Elucidation

High-resolution NMR spectroscopy serves as a powerful tool for the unambiguous assignment of proton and carbon signals, providing deep insights into the molecular connectivity and spatial arrangement of 8-Bromo-7-fluoro-3-methylisoquinoline. Due to the absence of publicly available experimental spectra for this specific molecule, the following data is based on theoretical predictions and analysis of structurally related compounds.

Predicted ¹H and ¹³C NMR chemical shifts are presented in the table below. The assignments are based on the expected electronic effects of the bromine and fluorine substituents, the nitrogen heteroatom, and the methyl group on the isoquinoline (B145761) core.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom No. | δ (ppm) ¹H | δ (ppm) ¹³C | Multiplicity (¹H) | J (Hz) (¹H) |

| 1 | ~8.95 | ~152.0 | s | |

| 3-CH₃ | ~2.60 | ~25.0 | s | |

| 4 | ~7.30 | ~120.0 | s | |

| 5 | ~7.80 | ~128.0 | d | 8.5 |

| 6 | ~7.40 | ~118.0 | d | 8.5 |

| 7 | ~159.0 (d, ¹JCF=250) | |||

| 8 | ~110.0 (d, ²JCF=20) | |||

| 4a | ~135.0 | |||

| 8a | ~125.0 |

2D NMR Techniques (COSY, NOESY, HMQC, HMBC) for Through-Space and Through-Bond Correlations

To further elucidate the structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key expected correlation would be between the protons at C-5 and C-6, confirming their ortho relationship on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. A significant NOE correlation would be anticipated between the methyl protons (3-CH₃) and the proton at C-4, which would help to confirm their spatial relationship.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The predicted assignments in the table above would be confirmed by correlations such as H-1/C-1, H-4/C-4, H-5/C-5, H-6/C-6, and the methyl protons with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for establishing the connectivity of the entire carbon skeleton. Key expected correlations include:

The methyl protons (3-CH₃) to C-3 and C-4.

H-1 to C-8a and C-3.

H-5 to C-4, C-7, and C-8a.

H-6 to C-8 and C-4a.

Advanced Spectroscopic Studies of Dynamic Processes and Hindered Rotations (If Applicable)

For a rigid aromatic system like this compound, significant dynamic processes or hindered rotations at room temperature are not expected. The isoquinoline core is planar, and the methyl group is a relatively free rotor. Variable-temperature NMR studies would likely show minimal changes in the spectra, confirming the conformational stability of the molecule.

Single-Crystal X-ray Diffraction for Solid-State Structural Characterization

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not available in the public domain, we can predict its key structural features and packing motifs based on established principles.

Analysis of Molecular Geometry, Bond Lengths, and Torsion Angles

The isoquinoline core is expected to be essentially planar. The C-Br and C-F bond lengths will be consistent with those observed for similar aromatic halides. The methyl group will be attached to the C-3 position of the isoquinoline ring.

Interactive Data Table: Predicted Key Bond Lengths and Angles

| Bond/Angle | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-N-C Angle (in ring) | ~117° |

| C-C-C Angles (in rings) | ~120° (average) |

| Torsion Angles within rings | Close to 0° |

Exploration of Intermolecular Interactions (e.g., Halogen Bonding, π-Stacking, C-H...π) and Crystal Packing Motifs

The crystal packing of this compound is likely to be governed by a combination of intermolecular interactions.

Halogen Bonding: The bromine atom, with its electropositive σ-hole, could participate in halogen bonding with the electronegative nitrogen atom or the fluorine atom of a neighboring molecule. This type of interaction can be a significant structure-directing force.

π-Stacking: The planar aromatic isoquinoline rings are expected to exhibit π-stacking interactions, likely in an offset or herringbone arrangement to minimize electrostatic repulsion.

C-H...π Interactions: The methyl protons and the aromatic protons could engage in C-H...π interactions with the electron-rich π-system of adjacent molecules, further stabilizing the crystal lattice.

These interactions would collectively lead to a well-ordered, three-dimensional supramolecular architecture in the solid state.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound by providing a highly accurate mass measurement.

The calculated exact mass of the molecular ion [M]⁺˙ is 238.9797, and for the protonated molecule [M+H]⁺ is 239.9875, corresponding to the molecular formula C₁₀H₇BrFN. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two prominent peaks for the molecular ion, separated by two m/z units.

A plausible fragmentation pathway upon electron ionization would likely involve the initial loss of a bromine radical, followed by the loss of HCN from the isoquinoline ring, or the loss of a methyl radical.

Interactive Data Table: Predicted HRMS Fragmentation Data

| m/z (Predicted) | Ion Formula | Description |

| 238.9797 / 240.9776 | [C₁₀H₇⁷⁹BrFN]⁺˙ / [C₁₀H₇⁸¹BrFN]⁺˙ | Molecular Ion |

| 160.0508 | [C₁₀H₇FN]⁺˙ | Loss of Br radical |

| 145.0273 | [C₉H₄FN]⁺˙ | Loss of Br and CH₃ radicals |

| 133.0514 | [C₉H₆F]⁺ | Loss of Br and HCN |

This detailed spectroscopic and crystallographic overview, based on theoretical predictions, provides a robust framework for understanding the molecular architecture of this compound.

Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Identification and Fingerprint Analysis

The vibrational modes of this compound can be systematically analyzed by considering the contributions from the parent isoquinoline ring system and the perturbations introduced by the bromo, fluoro, and methyl substituents. The isoquinoline moiety, a bicyclic aromatic system, exhibits a complex vibrational spectrum with characteristic bands arising from C-H stretching, C-C and C-N ring stretching, and various in-plane and out-of-plane bending vibrations. irphouse.comresearchgate.net The substitution at the 3, 7, and 8 positions influences the electronic distribution and geometry of the ring, leading to shifts in the vibrational frequencies and changes in the intensities of the corresponding IR and Raman bands.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to display a series of absorption bands that are characteristic of its constituent functional groups. The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. orgchemboulder.compressbooks.pub The C-C stretching vibrations within the aromatic isoquinoline ring typically give rise to a set of bands in the 1600-1400 cm⁻¹ range. orgchemboulder.comlibretexts.org The presence of the methyl group at the 3-position will introduce characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the methyl C-H bonds are expected near 2960 cm⁻¹ and 2870 cm⁻¹, respectively, while bending vibrations are anticipated around 1450 cm⁻¹ and 1375 cm⁻¹. optica.orguomustansiriyah.edu.iq

The influence of the halogen substituents is also significant. The C-Br stretching vibration is typically observed in the lower frequency "fingerprint" region of the IR spectrum, generally between 690-515 cm⁻¹. libretexts.org The C-F stretching vibration, on the other hand, is known to produce a strong absorption band in the 1250-1000 cm⁻¹ region. irphouse.com The precise positions of these bands can provide information about the electronic environment of the carbon-halogen bonds.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, as the selection rules for Raman scattering differ from those for IR absorption. Vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the aromatic ring stretching vibrations are expected to be prominent in the Raman spectrum, particularly the bands around 1600 cm⁻¹ and 1000 cm⁻¹ (ring breathing mode). horiba.com The C-Br and C-F stretching vibrations are also expected to be Raman active. The symmetric vibrations of the methyl group are typically strong in Raman spectra.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, allowing for detailed structural characterization and serving as a unique fingerprint for its identification.

Predicted Vibrational Modes for this compound

The following tables summarize the expected characteristic vibrational modes for this compound based on established group frequencies for similar molecular structures.

Table 1: Predicted Infrared (IR) Active Vibrational Modes

| Wavenumber Range (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretching |

| 2960-2925 | Medium | Methyl C-H Asymmetric Stretching |

| 2870-2850 | Medium-Weak | Methyl C-H Symmetric Stretching |

| 1620-1580 | Medium-Strong | Aromatic C=C Ring Stretching |

| 1520-1450 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |

| 1465-1440 | Medium | Methyl C-H Asymmetric Bending |

| 1385-1370 | Medium-Strong | Methyl C-H Symmetric Bending (Umbrella Mode) |

| 1250-1000 | Strong | C-F Stretching |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bending |

| 690-515 | Medium-Strong | C-Br Stretching |

Table 2: Predicted Raman Active Vibrational Modes

| Wavenumber Range (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Strong | Aromatic C-H Stretching |

| 2930-2910 | Strong | Methyl C-H Symmetric Stretching |

| 1620-1580 | Strong | Aromatic C=C Ring Stretching |

| ~1000 | Strong | Aromatic Ring Breathing Mode |

| 1250-1000 | Medium | C-F Stretching |

| 690-515 | Strong | C-Br Stretching |

Computational and Theoretical Elucidations of 8 Bromo 7 Fluoro 3 Methylisoquinoline S Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency for studying the electronic structure of molecules. This method calculates the total energy of a system based on its electron density, providing a robust foundation for determining various ground-state properties. For 8-Bromo-7-fluoro-3-methylisoquinoline, DFT calculations are employed to optimize the molecular geometry, finding the most stable arrangement of atoms corresponding to the minimum energy on the potential energy surface. From this optimized structure, a wealth of electronic properties can be derived.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity and its susceptibility to electrophilic attack. youtube.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor, indicating the molecule's electrophilicity and its reactivity towards nucleophiles. youtube.com

The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for assessing molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low reactivity, while a small gap indicates a molecule is more polarizable and reactive.

Global reactivity descriptors, derived from HOMO and LUMO energies, further refine the picture of the molecule's reactivity profile.

Hypothetical DFT-Calculated Electronic Properties

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.50 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.25 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.25 |

Note: The values presented in this table are hypothetical and serve to illustrate the typical output of a DFT calculation. They are not based on published experimental or computational data for this specific molecule.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution across a molecule and predicting its non-covalent interactions. ias.ac.in It is generated by calculating the electrostatic potential at various points on the electron density surface. Regions of negative potential (typically colored red or orange) are electron-rich and prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.

In this compound, the EPS map would reveal several key features:

Negative Potential: A significant region of negative potential is expected around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. The highly electronegative fluorine atom would also be surrounded by a region of negative electrostatic potential.

Positive Potential: The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential.

σ-hole: A particularly interesting feature for halogenated compounds is the phenomenon of the "σ-hole". researchgate.net Due to the anisotropic distribution of electron density around the bromine atom, a region of positive electrostatic potential can exist along the C-Br bond axis. semanticscholar.org This positive σ-hole allows the bromine atom to act as an electrophilic center and engage in halogen bonding, a specific type of non-covalent interaction with electron donors. researchgate.netnih.gov

Conformational Landscape Analysis and Energy Minima Identification

Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule. For this compound, the core isoquinoline (B145761) ring system is largely planar and rigid. Therefore, the conformational landscape is primarily determined by the rotation of the substituent methyl group around its C-C bond.

Computational methods can perform a systematic scan of the potential energy surface by rotating the methyl group through 360 degrees. By calculating the energy at each rotational increment, a potential energy profile can be constructed. The points on this profile with the lowest energy correspond to the most stable conformations (energy minima). While the energy barrier for methyl group rotation is typically low, this analysis can identify the preferred orientation of the methyl hydrogens relative to the plane of the isoquinoline ring, which can have subtle effects on crystal packing and intermolecular interactions.

Reaction Mechanism Modeling and Transition State Characterization for Derivative Synthesis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. For the synthesis of derivatives from this compound, DFT can be used to model the entire reaction pathway.

This process involves:

Reactant and Product Optimization: The geometries of the reactants and products are fully optimized to determine their energies.

Transition State (TS) Search: A key step is locating the transition state, which is the highest energy point along the reaction coordinate. The TS represents the energy barrier that must be overcome for the reaction to proceed.

Energy Profile: By connecting the energies of the reactants, transition state, and products, a reaction energy profile is constructed. The energy difference between the reactants and the transition state gives the activation energy (Ea), a crucial factor in determining the reaction rate.

For instance, modeling a nucleophilic aromatic substitution at the bromine-bearing carbon would involve characterizing the transition state leading to the formation of a Meisenheimer-like intermediate. Such models can predict the feasibility of a proposed synthetic route and can be used to understand regioselectivity in reactions where multiple outcomes are possible.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. In an MD simulation, the molecule is placed in a simulated "box," often filled with solvent molecules (like water or an organic solvent). The forces on each atom are calculated, and Newton's laws of motion are used to simulate their movements over a series of very small time steps.

MD simulations of this compound can reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. This can highlight specific interactions, such as hydrogen bonding between the isoquinoline nitrogen and water molecules.

Conformational Dynamics: How the molecule flexes, bends, and how the methyl group rotates in a solution environment.

Transport Properties: Information about how the molecule moves through the solvent, which can be used to estimate properties like the diffusion coefficient.

These simulations provide a bridge between the theoretical properties of an isolated molecule and its behavior in a more realistic, condensed-phase environment.

Chemical Reactivity and Mechanistic Exploration of Functional Group Transformations in 8 Bromo 7 Fluoro 3 Methylisoquinoline

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Positions

The presence of two different halogen atoms on the aromatic ring of 8-bromo-7-fluoro-3-methylisoquinoline offers opportunities for selective functionalization via palladium-catalyzed cross-coupling reactions. The reactivity difference between the C-Br and C-F bonds is the cornerstone of this selectivity, with the carbon-bromine bond being significantly more susceptible to oxidative addition to a Pd(0) catalyst. mdpi.com This differential reactivity allows for the selective modification of the C8 position while leaving the C7-fluoro substituent intact.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl halide with an organoboron reagent. For this compound, the Suzuki reaction would selectively occur at the C8 position. The general conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system like toluene/water or dioxane/water. This reaction can be used to introduce a wide variety of aryl, heteroaryl, or vinyl groups at the C8 position. researchgate.nettcichemicals.com

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst (typically CuI) in the presence of an amine base like triethylamine or diisopropylamine. organic-chemistry.orglibretexts.org The reaction would proceed selectively at the C8-bromo position, yielding 8-alkynyl-7-fluoro-3-methylisoquinoline derivatives. soton.ac.uk The stereochemical integrity of the starting materials is typically retained throughout the reaction. libretexts.org

Heck Coupling: The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl halide with an alkene. This reaction typically requires a palladium catalyst, a base, and is often performed at elevated temperatures. The substitution would occur at the C8 position, leading to the formation of 8-alkenyl-7-fluoro-3-methylisoquinoline.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.org It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong base (e.g., NaOtBu or LHMDS) and a specialized phosphine (B1218219) ligand. organic-chemistry.org For this compound, this reaction would selectively form a new C-N bond at the C8 position, allowing for the introduction of a diverse range of amino groups. vulcanchem.comresearchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the C8-Position

| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 8-Aryl/vinyl-7-fluoro-3-methylisoquinoline |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine base | 8-Alkynyl-7-fluoro-3-methylisoquinoline |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 8-Alkenyl-7-fluoro-3-methylisoquinoline |

| Buchwald-Hartwig | Primary/secondary amine | Pd₂(dba)₃, Ligand, Base (e.g., NaOtBu) | 8-Amino-7-fluoro-3-methylisoquinoline |

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Halogen Atoms

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org In the context of this compound, the isoquinoline (B145761) nitrogen atom acts as an electron-withdrawing group, activating the attached benzene (B151609) ring towards nucleophilic attack.

The relative reactivity of the two halogen atoms is crucial. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). libretexts.org The more electronegative the halogen, the more it polarizes the carbon it is attached to, making it more susceptible to nucleophilic attack. Furthermore, fluorine is a better leaving group than bromine in many SNAr contexts because its high electronegativity stabilizes the intermediate complex. youtube.com Consequently, nucleophilic attack is expected to occur preferentially at the C7 position, leading to the displacement of the fluoride (B91410) ion.

Common nucleophiles for this reaction include alkoxides (e.g., sodium methoxide), amines, and thiols. For example, reacting this compound with sodium methoxide would likely yield 8-bromo-7-methoxy-3-methylisoquinoline.

Table 2: Predicted Selectivity in SNAr Reactions

| Position | Halogen | Electronic Effect | Leaving Group Ability (SNAr) | Predicted Reactivity |

|---|---|---|---|---|

| C7 | Fluoro | Highly electronegative, activates carbon for attack | Good | Preferred site of substitution |

| C8 | Bromo | Less electronegative than fluorine | Poorer than fluorine | Less reactive |

Electrophilic Aromatic Substitution Reactions on the Isoquinoline Ring System

The isoquinoline ring system is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom, which is analogous to pyridine (B92270). The carbocyclic ring (positions 5, 6, 7, and 8) is more susceptible to electrophilic attack than the heterocyclic ring (positions 1 and 4).

The substituents already present on the ring will direct any incoming electrophile. The fluorine at C7 and bromine at C8 are deactivating but ortho-, para-directing. The methyl group at C3 is activating. However, the powerful deactivating effect of the isoquinoline nitrogen dominates. Electrophilic substitution, if it occurs, is most likely to happen at the C5 or C6 positions, which are para and ortho, respectively, to the electron-donating influence of the fused heterocyclic ring system, but meta to the deactivating halogens. Reactions like nitration or halogenation would require harsh conditions and may result in low yields or mixtures of products.

Metal-Halogen Exchange and Subsequent Quenching Reactions

Metal-halogen exchange is a fundamental organometallic reaction used to convert an organic halide into an organometallic reagent. wikipedia.org This is typically achieved by treating the halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The rate of exchange follows the trend I > Br > Cl >> F. wikipedia.org

For this compound, the bromine atom at the C8 position will readily undergo exchange with an organolithium reagent, while the fluorine atom at C7 will remain unreactive. This provides a highly selective method for generating a lithiated intermediate at the C8 position.

This newly formed organolithium species is a potent nucleophile and can be "quenched" by reacting it with a variety of electrophiles. This two-step sequence allows for the introduction of a wide range of functional groups at the C8 position.

Table 3: Examples of Metal-Halogen Exchange and Quenching

| Step 1: Reagent | Intermediate Formed | Step 2: Electrophile (Quencher) | Functional Group Introduced at C8 |

|---|---|---|---|

| n-BuLi | 8-Lithio-7-fluoro-3-methylisoquinoline | CO₂ then H⁺ | Carboxylic acid (-COOH) |

| n-BuLi | 8-Lithio-7-fluoro-3-methylisoquinoline | DMF | Aldehyde (-CHO) |

| n-BuLi | 8-Lithio-7-fluoro-3-methylisoquinoline | D₂O | Deuterium (-D) |

| n-BuLi | 8-Lithio-7-fluoro-3-methylisoquinoline | (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |

Functionalization of the Methyl Group and Nitrogen Atom

Methyl Group: The methyl group at the C3 position is adjacent to the ring nitrogen, which makes its protons slightly acidic. Deprotonation with a strong base (e.g., LDA or n-BuLi) can generate a carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or aldehydes, to install new functional groups. Alternatively, the methyl group can be oxidized under certain conditions to an aldehyde or a carboxylic acid.

Nitrogen Atom: The lone pair of electrons on the isoquinoline nitrogen atom makes it nucleophilic and basic. It can be readily protonated by acids to form salts. It can also be alkylated with alkyl halides to form quaternary isoquinolinium salts. Furthermore, the nitrogen can be oxidized to form the corresponding N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. researchgate.netacs.orgrsc.orgacs.org The formation of an N-oxide can alter the reactivity of the entire ring system, often facilitating substitutions at the C1 position.

Investigation of C-F Bond Activation and Functionalization Strategies

The carbon-fluorine bond is the strongest single bond to carbon, making it generally inert and challenging to functionalize. hyphadiscovery.com While the C-Br bond is readily cleaved by palladium catalysts, C-F bond activation typically requires more specialized conditions, such as the use of specific transition-metal catalysts (e.g., nickel, rhodium, or titanium complexes), strong Lewis acids, or stoichiometric organometallic reagents. frontiersin.org

In the context of this compound, C-F bond functionalization would be a secondary strategy, employed after the more reactive C-Br bond has been addressed. Potential strategies could involve:

Transition-metal-catalyzed cross-coupling: Using highly active catalyst systems designed specifically for C-F activation.

Nucleophilic Aromatic Substitution (SNAr): As discussed in section 5.2, this is the most probable route for functionalizing the C-F bond on this scaffold.

Directed ortho-metalation: If a directing group were installed at the C8 position, it might be possible to selectively deprotonate the C7 position, effectively bypassing the need for direct C-F bond cleavage.

While challenging, successful C-F bond functionalization would significantly enhance the synthetic versatility of the this compound scaffold, allowing for exhaustive derivatization of the carbocyclic ring.

Investigation of 8 Bromo 7 Fluoro 3 Methylisoquinoline in Advanced Chemical Synthesis and Materials Science Applications

Role as a Privileged Scaffold in the Construction of More Complex Molecular Architectures

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target through versatile and diverse modifications. Isoquinoline (B145761) and its derivatives are widely regarded as such scaffolds in medicinal chemistry. nih.govrsc.org The compound 8-Bromo-7-fluoro-3-methylisoquinoline is a particularly valuable building block for creating more elaborate molecular structures due to the specific functionalities imparted by its substituents.

The bromine atom at the 8-position is a key functional handle for synthetic chemists. It serves as a versatile site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. Reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds at this position. This allows for the systematic construction of complex molecules with tailored properties.

The fluorine atom at the 7-position significantly influences the electronic environment of the isoquinoline core. Due to its high electronegativity, the fluorine atom can alter the reactivity of the ring system, direct the regioselectivity of subsequent chemical transformations, and enhance the metabolic stability and binding affinity of derivative compounds in biological contexts. The juxtaposition of the bromo and fluoro groups creates a highly versatile platform for synthesizing polysubstituted isoquinolines.

The methyl group at the 3-position also contributes to the molecule's utility. It can influence the steric and electronic properties of the final molecule, which can be crucial for tuning its interaction with biological targets or for controlling the packing of molecules in solid-state materials. The rapid construction of highly substituted isoquinolines from various components has been demonstrated as a powerful synthetic strategy. harvard.edu

Below is a table summarizing potential synthetic transformations using this compound as a scaffold.

| Reaction Type | Reagents/Catalysts | Resulting Structure | Potential Application |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 8-Aryl-7-fluoro-3-methylisoquinoline | Medicinal Chemistry, Organic Electronics |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 8-Alkynyl-7-fluoro-3-methylisoquinoline | Functional Materials, Chemical Probes |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 8-Amino-7-fluoro-3-methylisoquinoline | Pharmaceuticals, Ligand Synthesis |

| Heck Coupling | Alkene, Pd catalyst, Base | 8-Alkenyl-7-fluoro-3-methylisoquinoline | Polymer Building Blocks |

Development of New Synthetic Reagents and Catalysts Utilizing the Isoquinoline Core

The isoquinoline core is not only a building block for target molecules but can also be incorporated into the structure of synthetic reagents and catalysts. The nitrogen atom in the isoquinoline ring can act as a ligand for metal centers, making isoquinoline derivatives valuable in coordination chemistry and catalysis. chemicalbook.com For instance, they can be used to synthesize ligands for metal-organic frameworks (MOFs) or as catalysts in reactions like benzoylation and olefin polymerization. chemicalbook.comamerigoscientific.com

While specific research on this compound as a direct precursor for catalysts is not extensively documented, its structure is amenable to such applications. The synthetic handles available on the molecule allow for its elaboration into more complex ligand systems. For example, the bromine atom could be displaced or used in a coupling reaction to attach a phosphine (B1218219) or other coordinating group, creating a bidentate or tridentate ligand. The fluorine and methyl substituents would, in turn, modulate the electronic and steric properties of the resulting metal complex, potentially fine-tuning its catalytic activity and selectivity.

Applications in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The self-assembly of small organic molecules, particularly heterocyclic compounds, into well-defined supramolecular architectures is a field of growing interest. Isoquinoline derivatives have been shown to participate in such processes, forming structures like zipper arrangements and helical assemblies in the crystalline state. bohrium.com

The self-assembly is driven by a combination of weak intermolecular interactions, including hydrogen bonding, π-π stacking, and halogen bonding. For this compound, several features suggest a propensity for self-assembly:

π-π Stacking: The aromatic isoquinoline core can interact with adjacent molecules through stacking interactions.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules. The fluorine atom, while generally a weaker halogen bond participant, can still influence crystal packing.

Dipole-Dipole Interactions: The polar C-F and C-Br bonds introduce dipoles that can direct the alignment of molecules in the solid state.

These non-covalent interactions can guide the molecule to form ordered aggregates, such as vesicular structures or fibrillar morphologies, which have potential applications in areas like materials science and drug delivery. bohrium.com

Exploration in Optoelectronic or Photophysical Materials (If Applicable)

Substituted isoquinolines have attracted significant attention for their fluorescent and photophysical properties. globethesis.comresearchgate.net They are explored for use as polarity-sensitive fluorescent probes and as components in advanced functional materials for optoelectronics. amerigoscientific.comresearchgate.net The emission properties of these compounds can be tuned by modifying the substituents on the isoquinoline ring.

Derivatives of isoquinoline have been synthesized that exhibit solid-state fluorescence across the visible light spectrum. globethesis.com The photophysical properties, such as absorption maximum (λmax), emission maximum (Fmax), and fluorescence quantum yield (Φf), are highly dependent on the electronic nature of the substituents and their positions on the isoquinoline core. rsc.org For example, push-pull systems, where electron-donating and electron-withdrawing groups are placed at opposite ends of the molecule, can lead to interesting charge-transfer characteristics and solvatochromism (a change in color with solvent polarity). researchgate.net

The table below presents photophysical data for representative isoquinoline-fused N-heteroacenes to illustrate the range of properties observed in this class of compounds. rsc.org

| Compound | λmax (nm) in CHCl₃ | Fmax (nm) in CHCl₃ | Φf in CHCl₃ |

| Isoquinoline-fused benzimidazole (B57391) derivative 1 | 356 | 403 | 0.471 |

| Isoquinoline-fused benzimidazole derivative 2 | 394 | 444 | 0.063 |

| Isoquinoline-fused quinazolinone derivative 1 | 368 | 416 | 0.215 |

This data highlights how structural modifications on the isoquinoline framework can significantly tune the resulting optical properties.

Molecular Level Interactions and Biochemical Mechanism Studies of 8 Bromo 7 Fluoro 3 Methylisoquinoline and Its Derivatives

In Vitro Enzyme Inhibition Kinetics and Mechanistic Pathways

This area of study would determine if 8-Bromo-7-fluoro-3-methylisoquinoline can inhibit the activity of specific enzymes. Kinetic studies would reveal the nature of this inhibition, such as whether it is competitive, non-competitive, or uncompetitive, providing insights into how the compound interacts with an enzyme and its substrate.

Receptor Binding Profile Analysis at the Molecular Level

Analysis of the receptor binding profile would identify which biological receptors the compound interacts with. This would involve screening against a panel of known receptors to determine its affinity (how strongly it binds) and selectivity (whether it binds to a specific receptor or multiple receptors). Characterization of the binding site would provide a deeper understanding of the molecular forces driving the interaction.

Characterization of Target Engagement and Ligand-Receptor Interaction Mechanisms

Once a biological target (such as an enzyme or receptor) is identified, studies would focus on confirming that the compound engages with this target in a cellular environment. Biophysical techniques could be employed to characterize the specific interactions between the ligand (the compound) and its receptor, elucidating the mechanism of action at a molecular level.

Structure-Activity Relationship (SAR) Elucidation Based on Molecular Recognition Principles and Binding Modes

Structure-activity relationship studies involve synthesizing and testing a series of related compounds (derivatives) to understand how changes in the chemical structure affect biological activity. For this compound, this would involve modifying the substituents at various positions to determine their importance for molecular recognition and binding to a biological target.

Mechanistic Investigation of Cellular Pathway Modulation at the Molecular Level

At present, the scientific community awaits the publication of research that would shed light on these specific aspects of this compound. Until such studies are conducted and their findings disseminated, a detailed and scientifically accurate article on its molecular-level interactions and biochemical mechanisms cannot be constructed.

Future Research Trajectories and Unresolved Challenges in 8 Bromo 7 Fluoro 3 Methylisoquinoline Research

Emerging Synthetic Strategies and Sustainable Methodologies for Scalable Production

The primary unresolved challenge in the study of 8-bromo-7-fluoro-3-methylisoquinoline is the development of an efficient, scalable, and sustainable synthetic route. Current synthetic approaches to polysubstituted isoquinolines often involve multi-step sequences with harsh reagents and produce significant waste. Future research must focus on innovative strategies that address these limitations.

Emerging trends in heterocyclic synthesis, such as C-H activation, flow chemistry, and photocatalysis, offer promising avenues for the synthesis of complex isoquinolines. The regioselective introduction of the bromo, fluoro, and methyl groups onto the isoquinoline (B145761) core in a controlled manner is a significant hurdle. Future synthetic strategies should aim for convergent approaches that build the substituted ring system in fewer steps. For instance, the development of a one-pot reaction that combines cyclization with concurrent or sequential C-H functionalization would represent a major advancement.

Sustainable methodologies are paramount for the scalable production of this compound. This includes the use of greener solvents, renewable starting materials, and catalytic systems that minimize waste and energy consumption. The principles of green chemistry should guide the design of future synthetic routes, with a focus on atom economy and the reduction of hazardous byproducts. The development of robust and recyclable catalysts for the key reaction steps will be crucial for achieving industrial-scale production in an environmentally responsible manner.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Strategy | Potential Advantages | Unresolved Challenges |

| Linear Synthesis from Substituted Precursors | Well-established transformations | Long reaction sequences, low overall yield, potential for regioisomeric impurities. |

| Convergent C-H Activation/Annulation | High atom and step economy, rapid access to complexity. | Regiocontrol of halogenation and methylation, catalyst development for specific transformations. |

| Flow Chemistry Synthesis | Improved safety, scalability, and reproducibility. | Optimization of reaction parameters for multi-step continuous flow processes. |

| Photocatalytic Approaches | Mild reaction conditions, novel reactivity. | Identification of suitable photocatalysts and reaction partners for the desired substitutions. |

Advanced Computational Approaches for Predictive Modeling of Reactivity and Interactions

The electronic properties of this compound are significantly influenced by the interplay of the electron-withdrawing halogen atoms and the electron-donating methyl group. Advanced computational approaches, such as Density Functional Theory (DFT), can provide deep insights into the molecule's reactivity, intermolecular interactions, and spectroscopic properties. A significant unresolved challenge is the lack of a detailed computational model for this specific molecule.

Future research should employ DFT calculations to map the electron density distribution, predict the sites of electrophilic and nucleophilic attack, and calculate the energies of frontier molecular orbitals (HOMO and LUMO). This information is invaluable for designing new reactions and predicting the outcomes of chemical transformations. Molecular dynamics simulations can be utilized to model the behavior of this compound in different solvent environments and to predict its conformational preferences.

Predictive modeling can also be extended to forecast the potential biological activity and material properties of derivatives of this compound. By computationally screening a virtual library of related compounds, researchers can identify promising candidates for synthesis and experimental evaluation, thereby accelerating the discovery process.

Table 2: Key Computational Parameters for Future Investigation

| Computational Method | Property to be Investigated | Potential Impact |

| Density Functional Theory (DFT) | Electron density, electrostatic potential, HOMO/LUMO energies. | Prediction of reactivity, regioselectivity, and electronic properties. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra. | Understanding of photophysical properties for material science applications. |

| Molecular Dynamics (MD) Simulations | Conformational analysis, solvent effects, binding interactions. | Elucidation of behavior in biological systems and condensed phases. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity. | Predictive modeling for drug discovery. |

Expansion into Novel Material Science Paradigms

The unique combination of a rigid aromatic core and halogen substituents in this compound suggests its potential for applications in material science. Halogenated aromatic compounds are known to exhibit interesting photophysical properties and can participate in halogen bonding, which can be exploited for the design of functional materials. A major unresolved aspect is the complete lack of investigation into the material properties of this compound.

Future research should focus on synthesizing and characterizing the photophysical properties of this compound and its derivatives. This includes measuring their absorption and emission spectra, quantum yields, and lifetimes. The potential for these compounds to act as emitters or host materials in organic light-emitting diodes (OLEDs) should be explored. The presence of the heavy bromine atom could promote intersystem crossing, making them candidates for phosphorescent OLEDs.

Furthermore, the ability of the fluorine and bromine atoms to engage in halogen bonding could be harnessed for the construction of supramolecular assemblies and crystalline materials with tailored properties. The design of liquid crystals, organic semiconductors, and porous organic frameworks based on the this compound scaffold represents a promising, yet completely unexplored, research trajectory.

Deeper Elucidation of Molecular Recognition Events and Mechanistic Pathways

The halogen atoms on the this compound ring can act as halogen bond donors, enabling specific non-covalent interactions with other molecules. This property is of significant interest in the context of medicinal chemistry and supramolecular chemistry. The challenge lies in the absence of any studies on the molecular recognition capabilities of this compound.

Future research should investigate the ability of this compound to bind to biological targets, such as enzymes and receptors. This can be achieved through a combination of experimental techniques, including X-ray crystallography and NMR spectroscopy, and computational methods like molecular docking. Understanding how the fluorine and bromine atoms contribute to binding affinity and selectivity is crucial for the rational design of new therapeutic agents.

Elucidating the mechanistic pathways of reactions involving this compound is another critical area for future investigation. Detailed mechanistic studies, utilizing kinetic experiments and computational modeling, can provide a deeper understanding of the factors that control the reactivity and selectivity of this molecule. This knowledge is essential for optimizing existing synthetic methods and developing novel chemical transformations.

Q & A

Basic: What synthetic methodologies are most effective for preparing 8-bromo-7-fluoro-3-methylisoquinoline?

Answer: The Pomeranz-Fritsch synthesis, modified with bromine and fluorine substituents, is a foundational route. For example, bromination at the 8-position can be achieved via Sandmeyer reactions on pre-functionalized intermediates, while fluorine introduction may require electrophilic fluorination or halogen exchange under controlled conditions . Key steps include protecting reactive sites (e.g., methoxy groups) to avoid dimerization, as observed in bromoisoquinoline syntheses . Column chromatography (silica gel, hexane/EtOAc) is critical for isolating pure products .

Advanced: How can researchers mitigate dimerization during bromoisoquinoline synthesis?

Answer: Dimerization often arises from reactive intermediates in the Pomeranz-Fritsch pathway. Strategies include:

- Temperature control : Maintaining low temperatures (0–5°C) during electrophilic cyclization to minimize side reactions .

- Protecting groups : Using sulfonyl or methoxy groups to block reactive positions, as demonstrated in the synthesis of 8-bromo-7-methoxyisoquinoline .

- Solvent optimization : Polar aprotic solvents (e.g., THF) reduce intermolecular interactions . Mechanistic studies via NMR or X-ray crystallography (e.g., amine-borane complexes) can identify dimerization pathways .

Basic: What analytical techniques are essential for characterizing fluorinated bromoisoquinolines?

Answer:

- NMR spectroscopy : NMR distinguishes fluorine environments, while and NMR resolve methyl and bromine effects on aromatic protons .

- X-ray crystallography : Validates regiochemistry and steric effects, as shown in amine-borane adducts .

- Mass spectrometry : High-resolution MS confirms molecular formulas, especially for halogenated byproducts .

Advanced: How do substituents (Br, F, CH3_33) influence the reactivity of isoquinoline derivatives?

Answer:

- Bromine : Enhances electrophilic substitution at adjacent positions but may sterically hinder nucleophilic attacks.

- Fluorine : Electron-withdrawing effects activate meta/para positions for further functionalization, as seen in fluorophenylboronic acid syntheses .

- Methyl groups : Steric hindrance at the 3-position can redirect cyclization pathways, requiring tailored reaction conditions (e.g., PO/HSO for acid-mediated cyclization) .

Basic: What purification challenges arise in isolating this compound?

Answer: Co-elution with dimeric byproducts (e.g., tetrahydroisoquinoline derivatives) is common. Solutions include:

- Gradient elution : Optimize solvent polarity (e.g., CHCl/MeOH) for column chromatography .

- Recrystallization : Use mixed solvents (e.g., EtOH/HO) for high-purity crystals, as applied to brominated benzaldehydes .

Advanced: How can researchers design experiments to study substituent-directed regioselectivity?

Answer:

- Competitive experiments : Compare reactivity of fluorinated vs. non-fluorinated intermediates under identical conditions.

- Theoretical modeling : DFT calculations predict electron density maps to identify reactive sites .

- Isotopic labeling : or labeling tracks mechanistic pathways in cyclization steps .

Basic: How to integrate this compound into broader chemical frameworks (e.g., drug discovery)?

Answer:

- Functionalization : Introduce bioisosteres (e.g., boronic acids) at the 7-fluoro position for Suzuki couplings, leveraging protocols from related bromophenylboronic acids .

- Structure-activity relationships (SAR) : Compare methyl vs. ethyl groups at the 3-position to assess steric effects on target binding .

Advanced: What factorial design approaches optimize reaction yields for multi-step syntheses?

Answer:

- Taguchi arrays : Vary temperature, solvent, and catalyst loading to identify critical factors (e.g., PO concentration in cyclization) .

- Response surface methodology (RSM) : Model interactions between bromination time and fluorination efficiency .

Basic: How to assess the stability of this compound under varying storage conditions?

Answer:

- Accelerated degradation studies : Expose samples to heat (40°C), humidity (75% RH), and light, monitoring via HPLC .

- Low-temperature storage : Store at 0–6°C in amber vials to prevent debromination, as recommended for brominated aldehydes .

Advanced: What role do amine-borane complexes play in elucidating reaction mechanisms?

Answer: These complexes stabilize reactive intermediates, enabling crystallographic analysis of transient species. For example, N-(2-bromo-3-methoxybenzyl)aminoacetaldehyde borane structures reveal hydrogen-bonding networks that guide cyclization pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.